3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-thiol
Description
3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methoxyphenyl group at position 3, methyl groups at positions 2 and 5, and a thiol (-SH) group at position 5. This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives, which are recognized for their diverse pharmacological properties, including anticancer, antiviral, and enzyme-modulating activities .
The thiol group at position 7 is a critical functional moiety, enabling covalent interactions with cysteine residues in enzymes or participation in redox reactions, distinguishing it from analogs with amine or ether substituents .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-8-13(20)18-15(16-9)14(10(2)17-18)11-6-4-5-7-12(11)19-3/h4-8,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHKSESHBSCNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2,5-dimethylpyrazole with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine ring or the methoxyphenyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt key signaling pathways involved in cell proliferation and inflammation . Additionally, the compound’s antioxidant properties can help protect cells from oxidative stress.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Biological Activity
3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-thiol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N4OS. The presence of a methoxy group and a thiol group in its structure contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific kinases involved in cell proliferation, leading to potential anticancer effects.
- Receptor Modulation : The compound can act on receptors to modulate signaling pathways associated with inflammation and cell growth.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds similar to this compound have shown cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.3 |
| This compound | MDA-MB-231 | 29.1 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Antioxidant Activity
In addition to its anticancer and anti-inflammatory effects, studies have shown that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models .
Case Studies
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Activity : A study investigated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines. The results indicated that modifications in the chemical structure significantly impacted their cytotoxicity profiles .
- Mechanistic Insights : Research demonstrated that certain derivatives could induce apoptosis in cancer cells through caspase activation pathways . This suggests that this compound may share similar mechanisms.
- Synergistic Effects with Chemotherapy : Other studies have shown that combining pyrazolo[1,5-a]pyrimidines with conventional chemotherapy agents like doxorubicin enhanced anticancer efficacy while reducing side effects .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|
| 5a + 2 | Pyridine | 5 | 70 | Crystallization (dioxane) |
| 90 + BBr₃ | DCM | 4 | 86 | Vacuum evaporation |
Basic: How is the structural identity of this compound confirmed experimentally?
Answer:
A multi-technique approach is used:
- Spectroscopy:
- IR: Confirms functional groups (e.g., S-H stretch at ~2550 cm⁻¹).
- NMR (¹H/¹³C): Assigns protons/carbons (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ with <0.001 ppm error) .
- Elemental Analysis: Matches calculated vs. observed C/H/N percentages (e.g., C: 62.77% calc. vs. 62.78% obs.) .
Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?
Answer:
Conflicts arise due to tautomerism or crystallographic disorder. Strategies include:
- Variable Temperature NMR: Identifies dynamic processes (e.g., thiol-thione tautomerism) .
- X-ray Crystallography: Resolves ambiguities by providing unambiguous bond lengths/angles (e.g., C-S bond length ~1.7 Å confirms thiol group) .
- DFT Calculations: Predicts NMR/IR spectra for comparison with experimental data .
Example: In a study, conflicting NOESY correlations were resolved via single-crystal analysis, revealing a planar pyrazolo[1,5-a]pyrimidine core with a dihedral angle of 85° between the methoxyphenyl and pyrimidine rings .
Advanced: What strategies optimize reaction yields in the presence of sterically hindered substituents?
Answer:
- Catalysis: Use Pd(PPh₃)₄ for Suzuki couplings with electron-rich aryl boronic acids .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 6 hours to 30 minutes) .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
Data Note: A study achieved 86% yield for a trifluoromethyl-substituted analog using BBr₃ in DCM, highlighting the role of Lewis acids in deprotecting methoxy groups .
Advanced: How do computational methods complement crystallographic data in structural analysis?
Answer:
- Molecular Packing Analysis: Software like Mercury predicts intermolecular interactions (e.g., π-π stacking between pyrimidine rings) .
- Hirshfeld Surfaces: Quantify contributions of H-bonding (e.g., S-H···N interactions) to lattice stability .
- Docking Studies: Map binding modes in enzyme active sites (e.g., interactions with kinase targets) .
Case Study: A monoclinic crystal (space group P2₁/c) showed a 99.46° β angle, validated by DFT-optimized geometry with <0.02 Å RMSD .
Basic: What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- Enzyme Inhibition: Targets include KDR kinase and benzodiazepine receptors .
- Anticancer Activity: Induces apoptosis via mitochondrial pathways (IC₅₀ = 1.2–5.6 μM in HeLa cells) .
- Antimicrobial Properties: MIC values of 8–32 μg/mL against S. aureus and E. coli .
Advanced: How are reaction mechanisms investigated for substituent-dependent reactivity?
Answer:
- Kinetic Isotope Effects (KIE): Compare rates of deuterated vs. non-deuterated substrates to identify rate-limiting steps .
- Trapping Intermediates: Use ESI-MS to detect transient species (e.g., thiolate anions during nucleophilic substitution) .
- DFT Transition State Modeling: Predicts activation energies for substituent effects (e.g., electron-withdrawing groups lowering Eₐ by 15–20 kJ/mol) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S) .
- Waste Disposal: Segregate thiol-containing waste for specialized treatment to prevent environmental release .
Advanced: How do electronic effects of substituents influence spectroscopic properties?
Answer:
- Methoxy Group: Electron-donating effect upshifts ¹³C NMR signals of adjacent carbons by 3–5 ppm .
- Trifluoromethyl Group: Strong deshielding in ¹⁹F NMR (δ ~-60 ppm) and IR C-F stretches at 1150–1250 cm⁻¹ .
- Thiol vs. Thione: IR S-H (2550 cm⁻¹) vs. C=S (1250 cm⁻¹) distinguishes tautomers .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification: Column chromatography becomes impractical; switch to recrystallization or fractional distillation .
- Byproduct Control: Optimize stoichiometry to minimize thioether byproducts (e.g., via excess thiourea) .
- Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
